molecular formula C16H15F3N4O B12227651 2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine

2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine

Cat. No.: B12227651
M. Wt: 336.31 g/mol
InChI Key: JKYUWJIYNPRFJD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring, all connected to a pyrimidine core. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyrimidine derivative . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine: Lacks the cyclopropyl group but shares other structural features.

    2-Cyclopropyl-4-(3-{[2-(fluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine: Similar structure with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is unique due to the combination of its cyclopropyl group, trifluoromethyl-substituted pyridine ring, and azetidine ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H15F3N4O

Molecular Weight

336.31 g/mol

IUPAC Name

2-cyclopropyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-7-11(3-5-20-13)24-12-8-23(9-12)14-4-6-21-15(22-14)10-1-2-10/h3-7,10,12H,1-2,8-9H2

InChI Key

JKYUWJIYNPRFJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F

Origin of Product

United States

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